molecular formula C19H24N2O6S B6557290 N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}furan-2-carboxamide CAS No. 1040642-61-2

N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}furan-2-carboxamide

Cat. No. B6557290
CAS RN: 1040642-61-2
M. Wt: 408.5 g/mol
InChI Key: UJYFLBMGUUVYAZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . This class of compounds has been reported for different biological activities like anti-microbial, anti-cancer, anti-viral, and anti-HIV .


Synthesis Analysis

The synthesis of similar compounds involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrahydroisoquinoline core and various functional groups attached. The compound includes a sulfonyl group attached to a propyl chain, which is further attached to a furan-2-carboxamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . These reactions lead to the formation of the tetrahydroisoquinoline core of the molecule .

Mechanism of Action

Target of Action

It is known that the compound contains a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety , which is a common structure in many alkaloids . Alkaloids are known to interact with a variety of biological targets, including enzymes and receptors, and can have diverse effects depending on the specific structure of the compound .

Mode of Action

The compound’s structure suggests that it might interact with its targets through a combination of non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The presence of the sulfonyl group could potentially allow for additional interactions, depending on the specific target .

Biochemical Pathways

Compounds containing a tetrahydroisoquinoline core are known to be involved in a wide range of biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer effects . The exact pathways affected would depend on the specific targets of the compound .

Pharmacokinetics

The compound’s solubility in 1n naoh in methanol suggests that it might be well-absorbed in the body . The presence of the sulfonyl group could potentially affect the compound’s distribution and metabolism .

Result of Action

Given the broad range of biological activities associated with tetrahydroisoquinoline derivatives , it is likely that the compound could have multiple effects at the molecular and cellular level.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Future Directions

The future directions for this compound could involve further studies to evaluate its potential as an inhibitor of HIV-1 reverse transcriptase . The structure-activity relationship (SAR) studies can help in the identification of further leads as well as in the designing of newer potential inhibitors of HIV-1 RT .

properties

IUPAC Name

N-[3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S/c1-25-17-11-14-6-8-21(13-15(14)12-18(17)26-2)28(23,24)10-4-7-20-19(22)16-5-3-9-27-16/h3,5,9,11-12H,4,6-8,10,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYFLBMGUUVYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCCNC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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